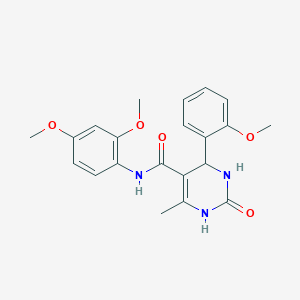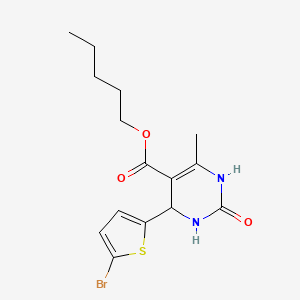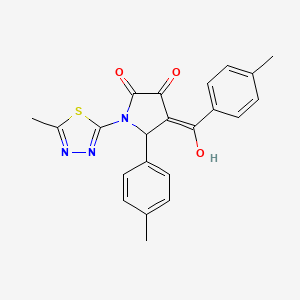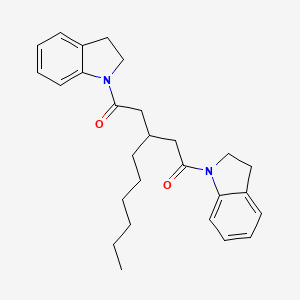
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimetoxi-fenil)-4-(2-metoxi-fenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxamida es un compuesto orgánico complejo que pertenece a la clase de las tetrahidropirimidinas. Este compuesto se caracteriza por su estructura única, que incluye múltiples grupos metoxi y un núcleo de tetrahidropirimidina. Ha despertado interés en diversos campos de la investigación científica debido a sus posibles actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2,4-dimetoxi-fenil)-4-(2-metoxi-fenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxamida generalmente implica reacciones orgánicas de múltiples pasos. Un método común comienza con la preparación del núcleo de tetrahidropirimidina a través de una reacción de Biginelli, que involucra la condensación de un aldehído, un éster β-ceto y urea en condiciones ácidas. Los pasos específicos son los siguientes:
-
Reacción de Biginelli
- Reaccionar 2,4-dimetoxi-benzaldehído con acetoacetato de etilo y urea en presencia de un catalizador como ácido clorhídrico o ácido acético.
- Calentar la mezcla a reflujo durante varias horas para formar el núcleo de tetrahidropirimidina.
-
Funcionalización
- Introducir el grupo 2-metoxi-fenil mediante una reacción de sustitución nucleófila.
- Utilizar una base adecuada como hidruro de sodio (NaH) para desprotonar la tetrahidropirimidina, seguido de la adición de bromuro de 2-metoxi-fenilo.
-
Amidación
- Convertir el grupo éster en una carboxamida reaccionando con amoníaco o una amina en condiciones suaves.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia de la reacción y el rendimiento, así como la implementación de principios de química verde para minimizar el desperdicio y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2,4-dimetoxi-fenil)-4-(2-metoxi-fenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxamida puede sufrir varias reacciones químicas, incluyendo:
-
Oxidación
- Los grupos metoxi pueden oxidarse para formar fenoles correspondientes utilizando agentes oxidantes como permanganato de potasio (KMnO_4) o trióxido de cromo (CrO_3).
-
Reducción
- El grupo carbonilo en el anillo de tetrahidropirimidina puede reducirse a un grupo hidroxilo utilizando agentes reductores como borohidruro de sodio (NaBH_4) o hidruro de litio y aluminio (LiAlH_4).
-
Sustitución
- Los anillos aromáticos pueden sufrir reacciones de sustitución aromática electrófila, como nitración o halogenación, utilizando reactivos como ácido nítrico (HNO_3) o bromo (Br_2).
Reactivos y condiciones comunes
Oxidación: KMnO_4, CrO_3, condiciones ácidas o básicas.
Reducción: NaBH_4, LiAlH_4, típicamente en disolventes anhidros.
Sustitución: HNO_3, Br_2, a menudo en presencia de un catalizador o bajo condiciones controladas de temperatura.
Principales productos formados
Oxidación: Derivados fenólicos.
Reducción: Tetrahidropirimidinas hidroxiladas.
Sustitución: Derivados nitrados o halogenados.
Aplicaciones Científicas De Investigación
N-(2,4-dimetoxi-fenil)-4-(2-metoxi-fenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxamida tiene varias aplicaciones en investigación científica:
-
Química
- Utilizado como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
- Estudiado por su reactividad y potencial como ligando en química de coordinación.
-
Biología
- Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
- Utilizado en estudios para comprender su interacción con macromoléculas biológicas.
-
Medicina
- Explorado como un posible agente terapéutico debido a su similitud estructural con compuestos bioactivos conocidos.
- Estudiado por sus propiedades farmacocinéticas y farmacodinámicas.
-
Industria
- Posibles aplicaciones en el desarrollo de nuevos materiales, como polímeros y recubrimientos.
- Utilizado en la síntesis de productos químicos especiales e intermedios.
Mecanismo De Acción
El mecanismo de acción de N-(2,4-dimetoxi-fenil)-4-(2-metoxi-fenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxamida no se comprende completamente, pero se cree que involucra interacciones con objetivos moleculares específicos. Estos pueden incluir:
Enzimas: Inhibición o modulación de la actividad enzimática, afectando las vías metabólicas.
Receptores: Unión a receptores celulares, influyendo en las vías de transducción de señales.
ADN/ARN: Intercalación o unión a ácidos nucleicos, afectando la expresión genética y la replicación.
Comparación Con Compuestos Similares
N-(2,4-dimetoxi-fenil)-4-(2-metoxi-fenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxamida se puede comparar con otros derivados de tetrahidropirimidina, como:
-
N-(4-metoxi-fenil)-4-(2-metoxi-fenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxamida
- Estructura similar, pero con diferentes patrones de sustitución en los anillos aromáticos.
- Puede exhibir diferentes actividades biológicas y reactividad.
-
N-(2,4-dimetoxi-fenil)-4-(4-metoxi-fenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxamida
- Variación en la posición de los grupos metoxi, afectando sus propiedades químicas e interacciones.
-
N-(2,4-dimetoxi-fenil)-4-(2-metoxi-fenil)-6-etil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxamida
- Sustitución del grupo metil por un grupo etil, potencialmente alterando su perfil farmacocinético.
Propiedades
Fórmula molecular |
C21H23N3O5 |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H23N3O5/c1-12-18(20(25)23-15-10-9-13(27-2)11-17(15)29-4)19(24-21(26)22-12)14-7-5-6-8-16(14)28-3/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26) |
Clave InChI |
MQFNBVPJUPIMDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11635517.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N,N~2~-bis(4-methylphenyl)glycinamide](/img/structure/B11635532.png)

![4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635561.png)

![Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11635564.png)
![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B11635565.png)
![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl acetate](/img/structure/B11635568.png)
![(6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635569.png)
![12,12-dimethyl-4-(2-phenylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11635575.png)
![5,5-Dimethyl-3-[(3-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B11635577.png)
![7-[(4-ethenylbenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11635587.png)

